
4-(Dimethylamino)-2-methyl-4'-nitroazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-methyl-4’-nitroazobenzene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and as intermediates in organic synthesis. This particular compound is known for its vibrant color and has been studied for its various chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methyl-4’-nitroazobenzene typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process. Here is a general synthetic route:
Diazotization: 2-methyl-4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form 4-(Dimethylamino)-2-methyl-4’-nitroazobenzene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-methyl-4’-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, using oxidizing agents like potassium permanganate (KMnO4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: 4-(Dimethylamino)-2-methyl-4’-aminoazobenzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(Dimethylamino)-2-methyl-4’-nitroazobenzene has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes. It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-methyl-4’-nitroazobenzene involves its interaction with various molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing changes in cellular functions. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a nitro group.
4-(Dimethylamino)cinnamaldehyde: Contains an aldehyde group and is used as a chromogenic reagent.
4-Dimethylaminopyridine (DMAP): A pyridine derivative used as a nucleophilic catalyst in various organic reactions.
Uniqueness
4-(Dimethylamino)-2-methyl-4’-nitroazobenzene is unique due to its combination of a dimethylamino group, a nitro group, and an azo linkage. This combination imparts distinct chemical and physical properties, making it valuable in specific applications such as dyes and pigments. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
108124-94-3 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
N,N,3-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-14(18(2)3)8-9-15(11)17-16-12-4-6-13(7-5-12)19(20)21/h4-10H,1-3H3 |
InChIキー |
QTEWRKZSKPOOQP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
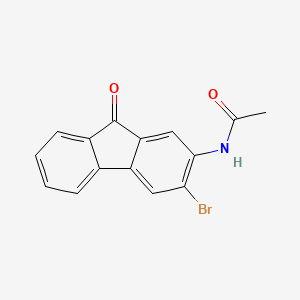

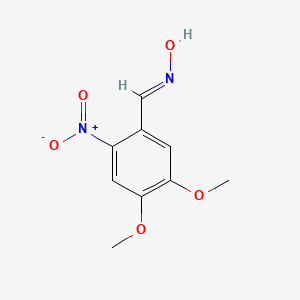

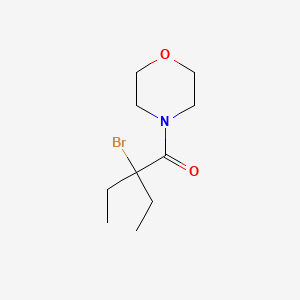
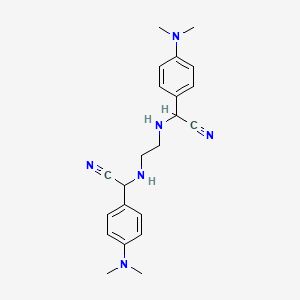
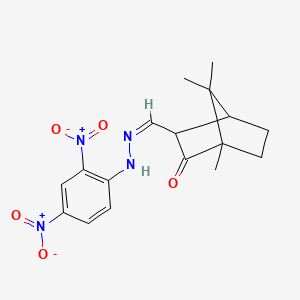
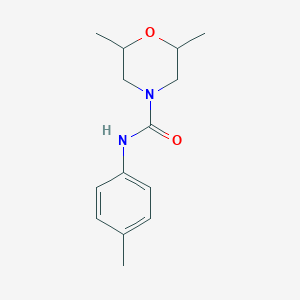
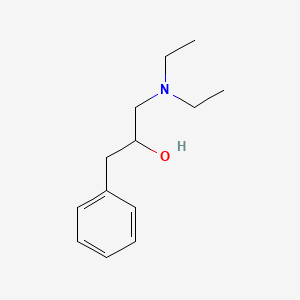

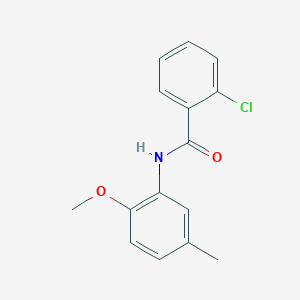
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
